molecular formula C9H12N2O2 B3043546 3-ethoxy-N'-hydroxybenzenecarboximidamide CAS No. 885957-55-1

3-ethoxy-N'-hydroxybenzenecarboximidamide

Cat. No.: B3043546
CAS No.: 885957-55-1
M. Wt: 180.2 g/mol
InChI Key: MVZKYWYFNAGECF-UHFFFAOYSA-N
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Description

3-ethoxy-N’-hydroxybenzenecarboximidamide: is an organic compound with the molecular formula C9H12N2O2 It is known for its unique chemical structure, which includes an ethoxy group and a hydroxybenzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-N’-hydroxybenzenecarboximidamide typically involves the reaction of ethoxybenzene with hydroxylamine and a suitable carboximidamide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 3-ethoxy-N’-hydroxybenzenecarboximidamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-ethoxy-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzenecarboximidamides.

Scientific Research Applications

3-ethoxy-N’-hydroxybenzenecarboximidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethoxy-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the hydroxy and ethoxy groups allows for hydrogen bonding and other interactions that influence its biological effects.

Comparison with Similar Compounds

  • 2-ethoxy-N-hydroxybenzenecarboximidamide
  • 4-ethoxy-N-hydroxybenzenecarboximidamide

Comparison: 3-ethoxy-N’-hydroxybenzenecarboximidamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions compared to other similar compounds

Properties

IUPAC Name

3-ethoxy-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-5-3-4-7(6-8)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZKYWYFNAGECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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